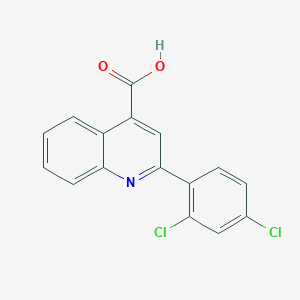
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.15 g/mol . It is a quinoline derivative, characterized by the presence of a quinoline ring system substituted with a 2,4-dichlorophenyl group and a carboxylic acid group at the 4-position. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses substituted o-aminoacetophenone derivatives and enolisable ketones in the presence of a catalyst such as molecular iodine in ethanol . Another method involves the use of anthranilic acid derivatives under specific reaction conditions
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include molecular iodine, zinc oxide, and various acids or bases depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to affect cell cycle regulation by increasing the proportion of cells in the G2/M phase . This effect is dose-dependent and involves the modulation of various signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid: Similar in structure but with a different substitution pattern on the phenyl ring.
2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid: Contains methyl groups instead of chlorine atoms, leading to different chemical properties and reactivity.
2-Phenylquinoline-4-carboxylic acid: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-11(13(18)7-9)15-8-12(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLWDSDCNDDYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
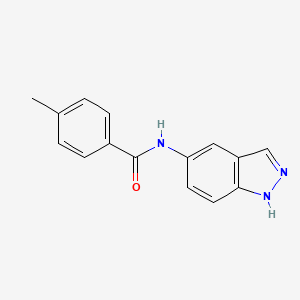
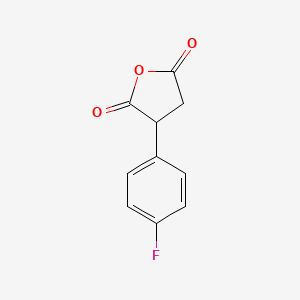
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2584557.png)
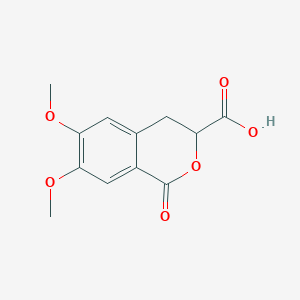
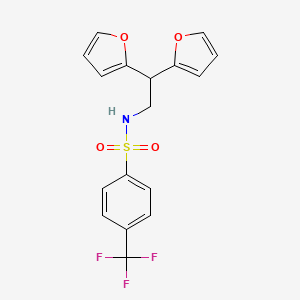
![2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B2584560.png)
![1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2584561.png)
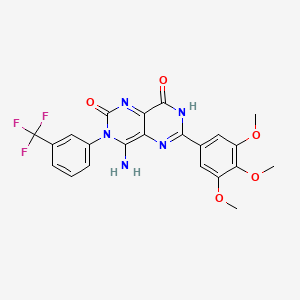
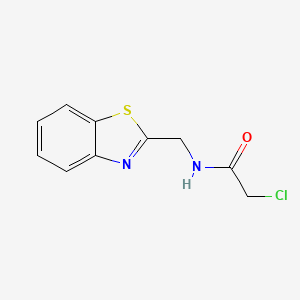
![13-chloro-5-(oxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2584566.png)
![4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid](/img/structure/B2584568.png)
![2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2584571.png)
![1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one](/img/structure/B2584574.png)
![N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584577.png)
